molecular formula C11H9FN2O2 B6385541 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol CAS No. 1111108-21-4

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol

Cat. No.: B6385541
CAS No.: 1111108-21-4
M. Wt: 220.20 g/mol
InChI Key: RQCUEKALWOOMCV-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol typically involves the condensation of a fluorinated aromatic aldehyde with a pyrimidine derivative. One common method is the cyclization reaction between 2-fluoro-4-methoxybenzaldehyde and guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxypyrimidin-4-ol
  • 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
  • 5-Fluoro-2-methoxy-4-pyrimidinone

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its applications.

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-8-2-3-9(10(12)4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUEKALWOOMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686820
Record name 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-21-4
Record name 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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